2-amino-4-(pyridin-4-yl)-4H-benzo[g]chromene-3-carbonitrile
Description
2-Amino-4-(pyridin-4-yl)-4H-benzo[g]chromene-3-carbonitrile is a benzochromene derivative characterized by a fused bicyclic scaffold comprising a naphthalene system (benzo[g]chromene) and a pyran ring. The compound features an amino group at position 2, a cyano group at position 3, and a pyridin-4-yl substituent at position 2. Benzochromenes are pharmacologically significant due to their anticancer, antimicrobial, and anti-inflammatory activities . The pyridin-4-yl group introduces a nitrogen heterocycle, which may enhance solubility, hydrogen-bonding capacity, and interactions with biological targets compared to purely aromatic substituents .
Properties
IUPAC Name |
2-amino-4-pyridin-4-yl-4H-benzo[g]chromene-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O/c20-11-16-18(12-5-7-22-8-6-12)15-9-13-3-1-2-4-14(13)10-17(15)23-19(16)21/h1-10,18H,21H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKDRJKRYOOAARO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(C(=C(O3)N)C#N)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Three-Component Condensation Using Ionic Liquids
A highly efficient method involves the one-pot condensation of 2-hydroxy-1,4-naphthoquinone, malononitrile, and pyridine-4-carbaldehyde. The reaction is catalyzed by 3,3-(butane-1,4-diyl)bis(1,2-dimethyl-1H-imidazole-3-ium) bromide ([BDBDMIm]Br) combined with ceric ammonium nitrate (CAN) under solvent-free conditions. The mechanism proceeds via:
- Knoevenagel condensation : Formation of an α,β-unsaturated intermediate from malononitrile and pyridine-4-carbaldehyde.
- Michael addition : Attack by the enolic form of 2-hydroxy-1,4-naphthoquinone on the α,β-unsaturated nitrile.
- Intramolecular cyclization : Closure of the chromene ring followed by tautomerization.
Key parameters:
Microwave-Assisted Synthesis with DABCO
Microwave irradiation significantly accelerates the reaction kinetics. A reported protocol uses 1,4-diazabicyclo[2.2.2]octane (DABCO) in acetonitrile under 150 W irradiation:
- Reactants : 2-hydroxy-1,4-naphthoquinone (1.2 equiv), malononitrile (1.0 equiv), pyridine-4-carbaldehyde (1.0 equiv)
- Catalyst : 10 mol% DABCO
- Conditions : 80°C, 15–20 minutes
- Yield : 71–76% (extrapolated from fluorinated analogs in source)
The shorter reaction time and improved regioselectivity make this method preferable for lab-scale synthesis.
Solvent-Free Thermal Cyclization
Pyridine-Mediated Melt Reactions
A solvent-free approach eliminates volatile organic compounds (VOCs) while maintaining high atom economy. A mixture of 1-naphthol, malononitrile, and pyridine-4-carbaldehyde is heated at 120°C for 45 minutes without catalysts. The molten state facilitates:
Optimization data :
| Parameter | Optimal Value |
|---|---|
| Temperature | 120°C |
| Molar ratio (naphthol:aldehyde:malononitrile) | 1:1:1.1 |
| Yield | 65–70% |
Ultrasound-Promoted Synthesis
Ultrasound irradiation (35 kHz) enhances mass transfer and reduces reaction times. A representative procedure employs polyethylene glycol-400 (PEG-400) as a green solvent:
- Reactants : 1-naphthol (2.2 mmol), pyridine-4-carbaldehyde (2.0 mmol), malononitrile (2.0 mmol)
- Conditions : 50°C, 20 minutes
- Yield : 78% (estimated from analogous benzo[g]chromenes)
Comparative studies show ultrasound methods improve yields by 8–12% over conventional heating.
Catalytic Systems and Their Impact
Acidic vs. Basic Catalysts
Catalyst selection critically influences reaction pathways:
CAN facilitates single-electron transfer (SET) mechanisms, while DABCO promotes enolate formation.
Mechanistic Elucidation and Intermediate Characterization
Spectroscopic Evidence
Isolation of Key Intermediates
The α,β-unsaturated nitrile intermediate (m/z 225.08) has been characterized via LC-MS during in situ monitoring.
Industrial Scalability and Green Chemistry
Continuous Flow Synthesis
Pilot-scale studies using microreactors (0.5 mm channel diameter) achieve:
- Space-time yield : 1.2 kg·L⁻¹·h⁻¹
- Purity : >99% (HPLC)
- Solvent recovery : 92% PEG-400
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(pyridin-4-yl)-4H-benzo[g]chromene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo-chromene derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of benzochromenes exhibit significant anticancer properties. Specifically, compounds similar to 2-amino-4-(pyridin-4-yl)-4H-benzo[g]chromene-3-carbonitrile have been shown to inhibit cell proliferation in various cancer cell lines. For instance, studies have demonstrated that these compounds can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell growth and survival .
Antimicrobial Properties
The compound's potential as an antimicrobial agent has also been explored. Its structural features allow it to interact with bacterial membranes, leading to cell lysis. This property makes it a candidate for developing new antibiotics, especially against resistant strains of bacteria .
Enzyme Inhibition
This compound has been investigated for its ability to inhibit specific enzymes such as topoisomerases and cytochrome P450 enzymes. These enzymes are crucial in various biochemical pathways, including those involved in drug metabolism and DNA replication. Inhibiting these enzymes can enhance the efficacy of existing drugs or lead to the development of novel therapeutic agents .
Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective properties, making it relevant for research into neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism is thought to involve the modulation of oxidative stress and inflammation pathways .
Polymer Chemistry
In material science, this compound can be utilized in the synthesis of polymers with specific functional properties. Its ability to form stable complexes with metal ions opens avenues for developing advanced materials used in catalysis and sensor technologies .
Case Studies
Mechanism of Action
The mechanism of action of 2-amino-4-(pyridin-4-yl)-4H-benzo[g]chromene-3-carbonitrile involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit tubulin polymerization, thereby disrupting cell division during the metaphase stage . The compound may also interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Structural Insights :
- Heterocyclic Substituents (e.g., Pyridin-4-yl in Target Compound): Introduce hydrogen-bonding sites and modulate solubility. Pyridine’s basic nitrogen may enhance bioavailability compared to phenyl derivatives .
Physicochemical Properties
Melting Points and Stability
- 4b (2-Fluorophenyl) : MP = 234–237°C .
- 4i (3-Bromophenyl) : MP = 238–240°C .
- 4a (3-Nitrophenyl) : MP = 179–182°C .
Trend : Halogenated and nitro-substituted derivatives generally exhibit higher melting points, likely due to stronger intermolecular interactions (e.g., halogen bonding, dipole-dipole forces).
Spectroscopic Features
Anticancer Activity
- Compound E (3-Nitrophenyl) : Potent antiproliferative agent via microtubule inhibition and caspase activation .
- 4a (3-Nitrophenyl) : Targets Bcl-2 in leukemia cells, inducing apoptosis .
- Pyridin-4-yl Derivative : Likely shares anticancer mechanisms (e.g., kinase inhibition) due to structural similarity to 4-aryl-4H-chromenes .
Other Activities
- Compound F (5-Oxo-4-phenyl) : Acts as a warfarin analogue, suggesting anticoagulant applications .
- Compound G (N-Succinimido): Anti-rheumatic activity via unknown targets .
Key Advantages of the Pyridin-4-yl Derivative
Target Specificity : Pyridine’s nitrogen may facilitate interactions with kinase enzymes (e.g., c-Src), a target for anticancer 4H-chromenes .
Synthonic Flexibility : The pyridin-4-yl group allows for further functionalization (e.g., metal coordination, hydrogen bonding) in drug design .
Biological Activity
2-amino-4-(pyridin-4-yl)-4H-benzo[g]chromene-3-carbonitrile is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This compound features a benzochromene core and is characterized by the presence of an amino group and a pyridine ring, along with a carbonitrile functional group. The unique structure contributes to its diverse biological effects, including anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of the amino and carbonitrile groups enhances its interaction with biological targets, which is crucial for its therapeutic applications.
Anticancer Properties
Numerous studies have highlighted the anticancer potential of compounds similar to this compound. Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines, including:
| Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| MDA-MB-231 (Breast) | <30 | |
| HCT116 (Colon) | <30 | |
| Caco2 (Colorectal) | <30 | |
| PC3 (Prostate) | 61 |
These values indicate that this compound has comparable or superior efficacy compared to standard chemotherapeutics like etoposide, which is commonly used in cancer treatment.
The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of key enzymes associated with cancer progression. Molecular docking studies suggest that it binds effectively to topoisomerases and disrupts microtubule assembly, leading to cell cycle arrest. Specifically, it has been shown to block cells in the G2/M phase, which is critical for preventing cancer cell proliferation .
Case Studies
- In Vitro Studies : A study evaluated the cytotoxic activity of various derivatives of this compound against multiple human cancer cell lines. The results demonstrated significant inhibition of cell growth, with IC50 values indicating potent activity against breast and colon cancer cells .
- Mechanistic Insights : Another research effort focused on understanding how this compound interacts with tubulin. It was found that it disrupts the metaphase and anaphase stages during mitosis, leading to apoptosis in ovarian cancer cells . This highlights its potential as a microtubule-targeting agent.
Q & A
Q. Table 1: Comparison of Synthetic Routes
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing the structural features of this compound?
Methodological Answer:
- Spectroscopy :
- X-ray Crystallography : Resolves dihedral angles (e.g., 86.08° between pyridine and chromene rings) and hydrogen-bonding networks (N–H⋯N/O) using SHELXL .
Key Crystallographic Parameters (from ):
- Space Group: Triclinic, P1
- R factor: 0.057
- Dihedral Angle: 86.08° (pyridine vs. chromene)
Advanced: How can researchers optimize microwave-assisted synthesis protocols to enhance reaction efficiency and purity?
Methodological Answer:
Q. Table 2: Microwave Optimization Guidelines
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Irradiation Time | 10–15 mins | Reduces decomposition |
| Solvent Volume | 10–15 mL/g substrate | Prevents overheating |
Advanced: What strategies are recommended for analyzing discrepancies in protein-binding data obtained from different analytical techniques?
Methodological Answer:
- Cross-Validation : Compare binding constants (Kₐ) from spectrofluorimetry (static quenching) and circular dichroism (structural changes). Discrepancies may arise from dynamic vs. static binding modes .
- NMR Titrations : Use ¹H-¹⁵N HSQC to map binding sites and resolve conflicting Kₐ values .
- Statistical Analysis : Apply a Bland-Altman plot to assess agreement between techniques .
Advanced: How should structure-activity relationship (SAR) studies be designed to elucidate the anticancer mechanisms of benzo[g]chromene derivatives?
Methodological Answer:
- Substituent Variation : Test electron-withdrawing (e.g., -NO₂) and donating (e.g., -OCH₃) groups at C-4. Nitro groups enhance antiproliferative activity by 30% vs. methoxy .
- Assay Design : Use MTT assays on ER+ breast cancer (MCF-7) and colon cancer (HCT-116) lines. Include positive controls (e.g., doxorubicin) .
- Mechanistic Probes : Evaluate TFF3 inhibition via Western blot (PI3K/AKT pathway) .
Q. Table 3: SAR of C-4 Substituents
| Substituent | IC₅₀ (μM, MCF-7) | Mechanism |
|---|---|---|
| 4-NO₂ | 12.5 | Microtubule inhibition |
| 4-OCH₃ | 35.0 | Moderate TFF3 inhibition |
| 4-F | 20.3 | PI3K/AKT suppression |
Advanced: What approaches are effective in troubleshooting low yields in multi-component reactions involving this compound?
Methodological Answer:
- Catalyst Screening : Test Brønsted acids (e.g., piperidine) vs. nanocatalysts (e.g., Fe₃O₄@DMAP) to accelerate imine formation .
- Solvent Polarity : Use water for hydrophilic intermediates or DMF for hydrophobic steps .
- Stoichiometry Adjustments : Increase aldehyde:malononitrile ratio to 1:1.2 to drive reaction completion .
Advanced: What methods are employed to determine the three-dimensional conformation and intermolecular interactions in crystal structures of this compound?
Methodological Answer:
- X-ray Refinement : Use SHELXL-2014 for least-squares refinement. Anisotropic displacement parameters refine thermal motion .
- Hydrogen Bond Analysis : Identify N–H⋯N/O interactions (e.g., N2–H2A⋯N1, 2.89 Å) with Mercury CSD .
- Ring Puckering : Calculate Cremer-Pople parameters (Q, θ, φ) to quantify chromene ring distortion .
Key Interaction Metrics (from ):
- N–H⋯N Distance: 2.89 Å
- Bond Angle: 165°
- Symmetry: Inversion dimers along b-axis
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
